molecular formula C20H23ClN4O5S2 B11411794 5-chloro-2-(ethylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11411794
M. Wt: 499.0 g/mol
InChI Key: BOCKXWZCJHPADQ-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and an oxolane moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the thiophene ring, and the attachment of the oxolane moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-(3-METHYL-4H-1,2,4-TRIAZOL-4-YL)BENZOPHENONE: This compound shares the chloro and benzophenone moieties but differs in the presence of the triazole ring.

    5-CHLORO-2-METHYL-1,2-THIAZOL-3(2H)-ONE: This compound has a similar chloro and thiazole structure but lacks the complex pyrimidine and thiophene rings.

Uniqueness

The uniqueness of 5-CHLORO-2-(ETHANESULFONYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H23ClN4O5S2

Molecular Weight

499.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O5S2/c1-2-32(28,29)20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-3-7-14(12)31-19)17(26)22-9-11-5-4-8-30-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27)

InChI Key

BOCKXWZCJHPADQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4)Cl

Origin of Product

United States

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